N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a furan ring, a nitrophenyl group, and an acridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid.
Condensation Reaction: The final step involves the condensation of the furan derivative with the acridine derivative in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(E)-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer or antimicrobial agent due to its complex structure and functional groups.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the acridine moiety can intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-[(E)-[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its combination of a furan ring, nitrophenyl group, and acridine moiety, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C27H20N4O6 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C27H20N4O6/c1-36-25-14-17(31(34)35)10-12-21(25)24-13-11-18(37-24)15-28-29-26(32)16-30-22-8-4-2-6-19(22)27(33)20-7-3-5-9-23(20)30/h2-15H,16H2,1H3,(H,29,32)/b28-15+ |
InChI Key |
ZMXWIYYEXKYKHB-RWPZCVJISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Origin of Product |
United States |
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